Picolinic acid

Overview

Description

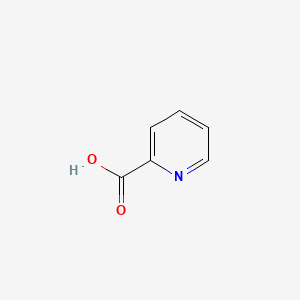

Picolinic acid (2-pyridinecarboxylic acid) is a pyridine derivative with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol . It is a metabolite of the kynurenine pathway (KP), a major route of tryptophan catabolism, and plays roles in neuroprotection, immune modulation, and metal ion chelation . Structurally, it features a pyridine ring with a carboxylic acid group at the 2-position, enabling zwitterionic behavior in aqueous solutions and facilitating interactions in coordination chemistry and cocrystal formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under basic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: On an industrial scale, this compound is produced through the oxidation of 2-methylpyridine. The process involves the use of potassium permanganate as the oxidant, and the reaction is carried out in an aqueous medium . Another method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures, followed by hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Picolinic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: this compound derivatives.

Reduction: Alcohols or amines.

Substitution: Substituted this compound compounds.

Scientific Research Applications

Neuroprotective and Immunological Effects

Picolinic acid exhibits notable neuroprotective properties. Research indicates that it plays a role in enhancing the expression of immune mediators such as MIP-1α and β, which are crucial for immune responses . Additionally, it has been shown to enhance the production of nitric oxide in interferon-gamma mediated pathways, suggesting potential applications in neurodegenerative diseases and immune modulation .

Antiviral Properties

Recent studies have highlighted the broad-spectrum antiviral capabilities of this compound. It has been demonstrated to inhibit the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves disrupting viral membrane integrity and inhibiting the fusion of viral and cellular membranes . This positions this compound as a promising candidate for therapeutic development against viral infections.

Case Study: Antiviral Efficacy

- Study Title : "this compound is a broad-spectrum inhibitor of enveloped virus entry"

- Findings : this compound demonstrated significant antiviral efficacy in preclinical models against SARS-CoV-2 and influenza A, suggesting its potential as a therapeutic agent during pandemics .

Metal Chelation

This compound serves as a bidentate chelating agent for essential metal ions such as zinc, copper, manganese, and iron. This property enhances the bioavailability of these minerals in biological systems, which is critical for various physiological functions . The chelation process facilitates better absorption through the intestinal tract.

Applications in Nutrition

- Zinc Supplementation : this compound is utilized in dietary supplements aimed at improving zinc absorption, which is vital for immune function and overall health .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is involved in the synthesis of metal picolinate complexes that are used in drug formulations. These complexes enhance the delivery of essential minerals and may improve therapeutic outcomes in various treatments .

Industrial Applications

Beyond biological applications, this compound finds use in industrial processes such as metal extraction and purification. Its chelation properties are harnessed to formulate metal-based catalysts that are essential in various chemical reactions .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Neuroprotection | Enhances immune response and protects neural cells | Increases MIP-1α & β expression; enhances nitric oxide production |

| Antiviral | Inhibits entry of enveloped viruses like SARS-CoV-2 | Broad-spectrum efficacy; promising for pandemic response |

| Metal Chelation | Binds essential metals (Zn, Cu, Mn) to enhance bioavailability | Critical for nutrient absorption |

| Pharmaceutical Chemistry | Used in drug formulations to improve mineral delivery | Important for developing effective supplements |

| Industrial Processes | Employed in metal extraction and catalyst formulation | Useful in various chemical industries |

Mechanism of Action

Picolinic acid exerts its effects through several mechanisms:

Zinc Transport: this compound binds to zinc finger proteins, altering their structure and disrupting zinc binding. This mechanism is crucial for its role in zinc transport and its antiviral properties.

Neuroprotective Effects: this compound has been implicated in neuroprotective effects through its interaction with various molecular targets and pathways.

Immunomodulation: this compound acts as an immunomodulator by affecting immune responses, often in conjunction with cytokines such as interferon gamma.

Comparison with Similar Compounds

Physicochemical Properties :

Comparison with Structurally and Functionally Similar Compounds

Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)

Key Findings :

- This compound blocks quinolinic acid-induced neuronal damage by chelating zinc, which modulates glutamate receptor activity .

Pyridine-2,6-Dicarboxylic Acid (Dithis compound)

Key Findings :

- This compound’s monocarboxylic structure allows faster catalytic turnover in chromic acid oxidations compared to 6-substituted derivatives, which exhibit reduced activity .

- Pyridine-2,6-dicarboxylic acid’s rigid structure is ideal for stabilizing metal-organic frameworks (MOFs) but less suited for small-molecule catalysis .

Chromium Picolinate vs. This compound

Key Findings :

Other Pyridine Carboxylic Acids

- Nicotinic Acid (3-Pyridinecarboxylic Acid) : Differs in carboxyl group position, leading to distinct NAD⁺ biosynthesis roles. Unlike this compound, it lacks neuroprotective effects .

- 6-Methylthis compound : A 6-substituted derivative with reduced catalytic activity in chromic acid oxidations due to steric hindrance .

Cocrystal Solubility Enhancement

Catalytic Performance

Reactive Extraction Efficiency

| Extractant | Distribution Coefficient (Kd) |

|---|---|

| TBP in Castor Oil | 0.0099–0.94 |

| TBP in Sunflower Oil | 0.0066–0.664 |

Biological Activity

Picolinic acid (PiA), a metabolite of the amino acid tryptophan, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is produced via the kynurenine pathway, which is crucial for tryptophan metabolism. It is known for its roles in various physiological processes, including neuroprotection, immunological responses, and antimicrobial activity. The compound also plays a significant role in zinc metabolism and has been studied for its potential therapeutic applications.

1. Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in the context of neuroinflammatory conditions. It has been shown to enhance macrophage effector functions and promote nitric oxide (NO) production in response to interferon-gamma (IFN-γ), which is critical for immune responses in the central nervous system (CNS) .

Table 1: Neuroprotective Effects of this compound

| Effect | Concentration | Reference |

|---|---|---|

| Enhances NO production | 1-4 mM | |

| Induces expression of MIP-1α and MIP-1β | 4 mM | |

| Anti-tumor activity | 100 mg/kg |

2. Immunological Activity

Research indicates that this compound can modulate immune responses. It has been shown to augment the production of reactive nitrogen intermediates in macrophages, enhancing their ability to fight infections . Additionally, it plays a role in the apoptosis of infected cells, contributing to its immunomodulatory effects .

3. Antimicrobial Properties

This compound demonstrates antimicrobial activity against various pathogens. Studies have reported its efficacy against Mycobacterium avium complex (MAC), with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mM . Furthermore, it has shown promise as an adjunct therapy in treating MAC infections when combined with other antiprotozoal drugs .

Table 2: Antimicrobial Activity of this compound

4. Antiviral Activity

Recent studies highlight this compound's broad-spectrum antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus. Mechanistically, it disrupts viral membrane integrity and inhibits virus-cell membrane fusion . This suggests potential applications in developing antiviral therapies.

Case Study: this compound and Suicidal Behavior

A comparative study investigated serum levels of this compound in patients with suicidal behavior. The findings indicated that lower levels of this compound were associated with increased risk factors for suicide attempts, suggesting its potential as a biomarker for assessing suicide risk .

Case Study: Zinc Metabolism and this compound

In patients with acrodermatitis enteropathica (AE), a genetic disorder affecting zinc absorption, levels of this compound were significantly lower compared to healthy individuals. This supports the hypothesis that this compound plays a role in zinc metabolism, although its therapeutic efficacy when administered alone remains unclear .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and structural characterization methods for picolinic acid?

this compound (2-pyridinecarboxylic acid) is synthesized via oxidation of 2-picoline or hydrolysis of cyanopyridines. Structural validation requires techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for carboxylate group identification (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for solid-state conformation . Stability constants for metal complexes (e.g., with Zn²⁺) are determined using potentiometric titrations .

Q. How should this compound be stored to maintain stability, and what are its decomposition products?

this compound is stable under recommended storage conditions (2–8°C in inert environments) but degrades upon exposure to strong acids/bases, oxidizers, or heat (>300°C). Hazardous decomposition products include nitrogen oxides (NOₓ) and carbon oxides. Stability testing involves accelerated aging studies under controlled humidity and thermal stress, with gas chromatography-mass spectrometry (GC-MS) monitoring degradation byproducts .

Q. What experimental models are used to study this compound’s biological roles in immune modulation?

In vitro macrophage activation assays (e.g., nitric oxide production in IFN-γ-primed murine macrophages) and T-cell proliferation suppression models are standard. In vivo studies employ murine models to assess immune tolerance, using flow cytometry to quantify cytokine profiles (e.g., IL-2 suppression) and IDO enzyme activity assays to link tryptophan catabolism to immune effects .

Advanced Research Questions

Q. How does this compound induce T-cell anergy, and what methodologies resolve contradictions in its immunomodulatory effects?

this compound suppresses T-cell proliferation via tryptophan depletion and kynurenine pathway activation, but its anti-inflammatory vs. pro-inflammatory roles depend on microenvironmental factors. To resolve contradictions, use CRISPR-Cas9 knockout models (e.g., IDO-deficient cells) and single-cell RNA sequencing to map cytokine networks. Dose-response studies (0.1–10 mM) clarify biphasic effects on macrophage polarization .

Q. What strategies optimize this compound derivatives for antitumor or antiviral applications?

Structure-activity relationship (SAR) studies focus on modifying the pyridine ring’s substituents. For example, esterification of the carboxyl group enhances blood-brain barrier penetration. Antiviral efficacy against SARS-CoV-2 is tested via pseudovirus entry assays and molecular docking to spike protein domains. Antitumor activity is validated in xenograft models, with pharmacokinetic profiling (HPLC-MS) to assess bioavailability .

Q. How can researchers design experiments to investigate this compound’s role in tryptophan metabolism and neurodegenerative diseases?

Use isotope-labeled tryptophan (e.g., ¹³C-tryptophan) in neuronal cell cultures to track this compound production via LC-MS metabolomics. In Alzheimer’s models, combine microdialysis with electrophysiology to correlate this compound levels with synaptic plasticity. Contrast results with kynurenic acid effects to isolate pathway-specific contributions .

Q. What analytical methods quantify this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For enhanced sensitivity in serum or cerebrospinal fluid, employ derivatization with dansyl chloride followed by fluorescence detection. Validation requires spike-recovery tests (80–120% acceptable range) and cross-validation with GC-MS to rule out matrix interference .

Q. Methodological Considerations

- Contradiction Management : When conflicting data arise (e.g., pro-inflammatory vs. anti-inflammatory outcomes), replicate experiments under standardized conditions (e.g., cell type, passage number, serum-free media) .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for IDO inhibitor use to avoid fetal rejection in pregnant models .

Properties

IUPAC Name |

pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXPEMLGUPBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | picolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7031903 | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline powder; [MSDSonline], Solid | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |

| Record name | SID57264398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-98-6, 32075-31-3, 88161-53-9 | |

| Record name | Picolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikogamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | picolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136.5 °C | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.